1-(1,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(1,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a compound of significant interest in various scientific fields. It features a pyrrole ring substituted with dimethyl groups and a trifluoroethanone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
The synthesis of 1-(1,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the alkylation of 1,5-dimethylpyrrole with a trifluoroacetylating agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., RMgX). Reactions are often conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-(1,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, depending on the context of its application.
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine and 1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the trifluoroethanone moiety imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions.
Properties
CAS No. |
74889-29-5 |
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Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-4-6(12(5)2)7(13)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
GTWBGOXDOHVOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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